Picrolichenic acid Picrolichenic acid Picrolichenic acid is a natural product found in Lepra truncata and Lepra amara with data available.
Brand Name: Vulcanchem
CAS No.: 466-34-2
VCID: VC17163357
InChI: InChI=1S/C25H30O7/c1-4-6-8-10-15-12-16(26)13-20(31-3)25(15)22-17(11-9-7-5-2)21(23(28)29)18(27)14-19(22)32-24(25)30/h12-14,27H,4-11H2,1-3H3,(H,28,29)
SMILES:
Molecular Formula: C25H30O7
Molecular Weight: 442.5 g/mol

Picrolichenic acid

CAS No.: 466-34-2

Cat. No.: VC17163357

Molecular Formula: C25H30O7

Molecular Weight: 442.5 g/mol

* For research use only. Not for human or veterinary use.

Picrolichenic acid - 466-34-2

Specification

CAS No. 466-34-2
Molecular Formula C25H30O7
Molecular Weight 442.5 g/mol
IUPAC Name 6-hydroxy-1'-methoxy-2,3'-dioxo-4,5'-dipentylspiro[1-benzofuran-3,6'-cyclohexa-1,4-diene]-5-carboxylic acid
Standard InChI InChI=1S/C25H30O7/c1-4-6-8-10-15-12-16(26)13-20(31-3)25(15)22-17(11-9-7-5-2)21(23(28)29)18(27)14-19(22)32-24(25)30/h12-14,27H,4-11H2,1-3H3,(H,28,29)
Standard InChI Key LOGCRVAWKCZXQM-UHFFFAOYSA-N
Canonical SMILES CCCCCC1=CC(=O)C=C(C12C3=C(C=C(C(=C3CCCCC)C(=O)O)O)OC2=O)OC

Introduction

Chemical Identity and Structural Properties

Molecular Composition

Picrolichenic acid (CAS Registry Number: 466-34-2) is a spirocyclic compound with the molecular formula C₂₅H₃₀O₇ and a molecular weight of 442.50 g/mol . Its percent composition by element is 67.86% carbon, 6.83% hydrogen, and 25.31% oxygen . The compound’s IUPAC name, 6-hydroxy-2-methoxy-2,4-dioxo-4,6-dipentylspiro[benzofuran-3(2H),1'- cyclohexadiene]-5-carboxylic acid, reflects its intricate bicyclic architecture, which includes a benzofuran moiety fused to a cyclohexadiene ring system .

Table 1: Key Physicochemical Properties of Picrolichenic Acid

PropertyValue
Molecular FormulaC₂₅H₃₀O₇
Molecular Weight442.50 g/mol
Melting PointDecomposes at 184–187°C
UV Absorption Maxima (ε)245 nm (24,000), 270–277 nm (7,800)
SolubilitySoluble in organic solvents (except benzene, light petroleum)

The compound crystallizes as prisms from benzene or aqueous acetic acid and exhibits an intense bitter taste comparable to quinine . Its ultraviolet (UV) spectrum reveals maxima at 245 nm and 270–277 nm, characteristic of conjugated carbonyl systems .

Derivatives and Modifications

Two methylated derivatives of picrolichenic acid have been characterized:

  • Methyl picrolichenate (C₂₆H₃₂O₇): Forms needles from methanol with a melting point of 102–103.5°C and solubility in cold 0.5 N NaOH .

  • Methyl O-methylpicrolichenate (C₂₇H₃₄O₇): Crystallizes as needles from hexane (mp 80–82°C) and is insoluble in cold 0.1 N NaOH .

These derivatives highlight the compound’s chemical versatility and potential for structural optimization in pharmacological studies.

Natural Occurrence and Isolation

Biosynthetic Origin

Picrolichenic acid is a defining constituent of Pertusaria amara (Ach.) Nyl., a crustose lichen species belonging to the family Pertusariaceae . Lichens, symbiotic associations between fungi and photosynthetic partners, produce secondary metabolites like picrolichenic acid as defense mechanisms against microbial pathogens and herbivores .

Historical Isolation Methods

Initial isolation efforts date to 1832, when Alms extracted the compound using rudimentary solvent-based techniques . By 1902, Zopf confirmed the identity of picrolichenic acid and its earlier synonym, picrolichenin . Modern isolation protocols involve Soxhlet extraction with acetone or methanol, followed by chromatographic purification .

Microbial StrainInhibition Zone Diameter (mm)
Staphylococcus aureus14 ± 0.6
Listeria monocytogenes12.5 ± 0.5
Lactobacillus plantarum14 ± 0.3
Trichophyton interdigitale11.7 ± 3.2

Notably, the compound showed minimal activity against Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), likely due to the outer membrane’s barrier function .

Ecological and Evolutionary Implications

The localization of picrolichenic acid in thallus margins—a region of active growth—suggests its role in deterring microbial colonization on lichen surfaces . This spatial distribution aligns with the “truce boundary” hypothesis, where lichens deploy antimicrobial agents at interfaces competing with neighboring organisms .

Synthesis and Chemical Modification

Total Synthesis

The first laboratory synthesis of picrolichenic acid was achieved by Davidson and Scott in 1961 via a multi-step sequence involving:

  • Spirocyclization of a benzofuran precursor.

  • Diploicin-like intermediate formation.

  • Oxidative functionalization to install methoxy and carboxylic acid groups .

While the original route provided subgram quantities, modern synthetic approaches remain underexplored, presenting opportunities for methodological innovation.

Applications and Future Directions

Industrial and Ecological Uses

Beyond medicine, picrolichenic acid could serve as a natural preservative in food packaging or agricultural coatings to inhibit bacterial biofilm formation. Additionally, monitoring its production in lichen populations may provide insights into environmental stress responses.

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